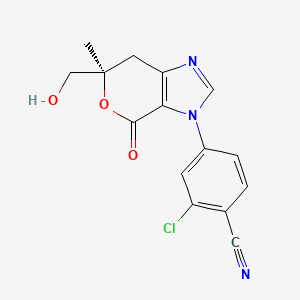
Vicadrostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Vicadrostat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Analyse Des Réactions Chimiques
Vicadrostat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Vicadrostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chronic Kidney Disease: This compound is being investigated for its potential to slow the progression of chronic kidney disease when used in combination with other treatments
Cardiovascular Diseases: The compound is also being studied for its potential to improve cardiovascular outcomes in patients with chronic kidney disease
Endocrinology and Metabolic Diseases: This compound’s inhibition of aldosterone synthase makes it a valuable compound for research in endocrinology and metabolic diseases.
Mécanisme D'action
Vicadrostat exerts its effects by inhibiting aldosterone synthase, an enzyme involved in the production of aldosterone. Aldosterone is a hormone that regulates sodium and potassium levels in the body. By inhibiting this enzyme, this compound reduces the production of aldosterone, which can help manage conditions like chronic kidney disease and cardiovascular diseases . The molecular targets and pathways involved include the cytochrome P450 11B2 enzyme, which is responsible for aldosterone synthesis .
Comparaison Avec Des Composés Similaires
Vicadrostat is unique in its specific inhibition of aldosterone synthase. Similar compounds include other aldosterone synthase inhibitors, such as:
Fadrozole: Another aldosterone synthase inhibitor used in research.
Leflunomide: A compound with similar inhibitory effects on aldosterone synthase.
This compound stands out due to its promising results in clinical trials and its potential for combination therapy with other treatments like empagliflozin .
Propriétés
Numéro CAS |
1868065-21-7 |
|---|---|
Formule moléculaire |
C15H12ClN3O3 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1 |
Clé InChI |
MCVIVPZYYMNCAW-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
SMILES canonique |
CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















